molecular formula C2H6N6 B1215797 4H-1,2,4-Triazole-3,4,5-triamine CAS No. 473-96-1

4H-1,2,4-Triazole-3,4,5-triamine

Cat. No.: B1215797
CAS No.: 473-96-1
M. Wt: 114.11 g/mol
InChI Key: JJGGIYYGVKGMQZ-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole-3,4,5-triamine is a heterocyclic compound with the molecular formula C2H6N6 and a molecular weight of 114.11 g/mol . It is characterized by a triazole ring substituted with three amino groups at positions 3, 4, and 5. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action:

The primary targets of 4H-1,2,4-Triazole-3,4,5-triamine are often biological receptors. These receptors interact with the compound through hydrogen bonding and dipole interactions. Notably, the N–C–S linkage in the compound’s skeleton contributes to its antimicrobial properties. Some well-known drugs containing the 1,2,4-triazole group, such as Fluconazole, Flupoxam, and Anastrozole, utilize this scaffold .

Mode of Action:

The mode of action involves the compound binding to specific sites within biological molecules. For instance, modeling studies suggest that this compound binds to the MurB active site, forming hydrogen bonds with key residues. This interaction may lead to downstream effects, altering cellular processes .

Biochemical Pathways:

The affected pathways vary, but 1,2,4-triazoles have demonstrated diverse pharmacological activities. These include antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer effects. Researchers have developed various synthetic methods to access this scaffold, providing a wide range of 1,2,4-triazole derivatives .

Action Environment:

Environmental factors significantly influence the compound’s efficacy and stability. Factors like pH, temperature, and humidity impact its behavior, solubility, and degradation. Researchers continue to explore how these conditions affect its therapeutic potential.

Biochemical Analysis

Biochemical Properties

4H-1,2,4-Triazole-3,4,5-triamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the enzyme ribonucleoside-diphosphate reductase, which is crucial for DNA synthesis . This inhibition can lead to a decrease in DNA synthesis, affecting cell proliferation. Additionally, this compound interacts with various receptors and enzymes, demonstrating its versatility in biochemical pathways .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of matrix metalloproteinase-1 (MMP-1), which plays a role in tissue remodeling and repair . By modulating gene expression, this compound can influence various cellular processes, including cell growth and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as ribonucleoside-diphosphate reductase, by binding to their active sites . This binding prevents the enzyme from catalyzing its reaction, leading to a decrease in DNA synthesis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a melting point of 269-271°C and a boiling point of 505.2°C . Its activity can decrease over time due to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of DNA synthesis and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as ribonucleoside-diphosphate reductase, affecting the synthesis of DNA . Additionally, it can influence metabolic flux by altering the levels of metabolites involved in nucleotide synthesis . The compound’s interactions with cofactors and other enzymes further highlight its role in metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for certain biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments within the cell, such as the nucleus, where it can interact with DNA and regulatory proteins . Post-translational modifications and targeting signals play a role in directing the compound to its site of action, ensuring its effective function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4H-1,2,4-Triazole-3,4,5-triamine can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with formic acid under reflux conditions . Another method includes the cyclization of hydrazine derivatives with cyanamide . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4H-1,2,4-Triazole-3,4,5-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted triazoles, triazole-based amines, and other triazole derivatives with diverse functional groups .

Comparison with Similar Compounds

4H-1,2,4-Triazole-3,4,5-triamine can be compared with other similar compounds, such as:

    1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the amino groups at positions 3, 4, and 5.

    3,5-Diamino-1,2,4-triazole: A compound with amino groups at positions 3 and 5, but not at position 4.

    4-Amino-1,2,4-triazole: A compound with a single amino group at position 4.

Uniqueness: The presence of three amino groups in this compound makes it unique compared to its analogs.

Properties

IUPAC Name

1,2,4-triazole-3,4,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N6/c3-1-6-7-2(4)8(1)5/h5H2,(H2,3,6)(H2,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGGIYYGVKGMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(N1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197094
Record name Guanazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473-96-1
Record name Guanazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Guanazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUANAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O25P2N0XA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4H-1,2,4-Triazole-3,4,5-triamine contribute to the properties of energetic coordination polymers?

A: this compound serves as a key building block in the synthesis of energetic coordination polymers (ECPs) by acting as a polyamine precursor. When reacted with 4-(chloromethyl)-1,2,5-oxadiazol-3-amine, it forms the energetic cation 4,5-diamino-2-((4-amino-1,2,5-oxadiazole-3-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-imino chloride salt (TATAF-Cl) []. This cation, rich in nitrogen and oxygen, contributes to the desired properties of the resulting ECPs. For instance, when coordinated with silver ions and anions like perchlorate or nitrate, it forms ECPs with high crystal density and heat of detonation []. These characteristics are essential for energetic materials and highlight the crucial role of this compound in their design.

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